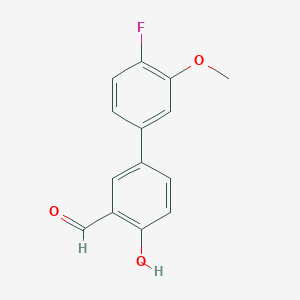
4-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
4-(4-Chloro-2-methylphenyl)-2-formylphenol, or 4-C2MPF, is an organic compound with a molecular weight of 221.64 g/mol. It is a white crystalline solid that is soluble in polar organic solvents. 4-C2MPF is a relatively new compound that has been studied for its potential applications in various scientific fields. The synthesis of 4-C2MPF is relatively simple and can be accomplished in a few steps. This compound has been studied for its potential to act as a catalyst in organic reactions and for its potential use in medical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-C2MPF has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, such as the synthesis of 1,4-dihydropyridines and the oxidation of primary alcohols to aldehydes. It has also been studied for its potential use as an antifungal agent, as well as its potential to act as a photosensitizer in photodynamic therapy. Additionally, 4-C2MPF has been studied for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-C2MPF is not completely understood. However, it is believed to be a Lewis acid catalyst, meaning that it can act as an electron pair acceptor in organic reactions. It is also believed to act as an oxidizing agent, which can be used to oxidize primary alcohols to aldehydes. Additionally, it has been proposed that 4-C2MPF can act as a photosensitizer in photodynamic therapy, meaning that it can absorb light energy and convert it into chemical energy.
Biochemical and Physiological Effects
4-C2MPF has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal activity, which has been attributed to its ability to disrupt the cell membrane of fungal cells. Additionally, it has been shown to have antioxidant activity, which may be due to its ability to scavenge free radicals. It has also been studied for its potential to act as a photosensitizer in photodynamic therapy, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-C2MPF has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be accomplished in a few steps. Additionally, it is a relatively stable compound, which makes it suitable for use in various reactions. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in lab experiments.
However, 4-C2MPF also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, it is not a very potent compound, and its activity can be affected by other compounds in the reaction mixture. Additionally, it is a relatively toxic compound, and care must be taken when handling it in the lab.
Direcciones Futuras
There are several potential future directions for the study of 4-C2MPF. One potential direction is to further study its mechanism of action, as this could lead to new and improved synthetic methods. Additionally, further research into its potential biomedical applications, such as its use as an antifungal agent or as a photosensitizer in photodynamic therapy, could lead to new and improved treatments for various diseases. Additionally, further research into its potential use as a catalyst in organic reactions could lead to new and improved synthetic methods. Finally, further research into its potential to act as an oxidizing agent could lead to new and improved methods for the oxidation of primary alcohols to aldehydes.
Métodos De Síntesis
4-C2MPF can be synthesized through a few different methods. The most common and widely used method is the reaction of 4-chloro-2-methylphenol with formaldehyde in an aqueous solution. This reaction is typically carried out at temperatures between 70-80°C and in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds until a maximum yield of 4-C2MPF is achieved. Other methods of synthesis for 4-C2MPF include the reaction of 4-chloro-2-methylphenol with acetic anhydride in the presence of a base catalyst, such as sodium hydroxide, and the reaction of 4-chloro-2-methylphenol with acetaldehyde in the presence of a base catalyst, such as potassium hydroxide.
Propiedades
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAKFFGRJRILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685196 | |
| Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1111120-02-5 | |
| Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















